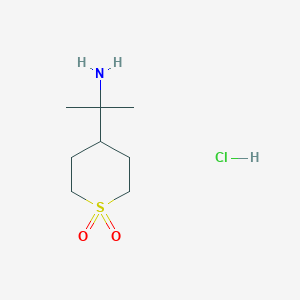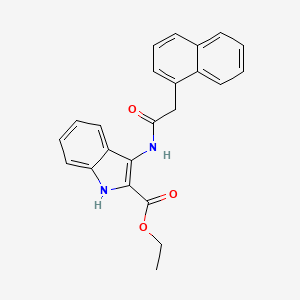
ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate is a complex organic compound that features a naphthalene ring, an indole ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Naphthalen-1-yl Acetic Acid: This can be achieved by the Friedel-Crafts acylation of naphthalene with chloroacetic acid.
Amidation: The naphthalen-1-yl acetic acid is then converted to its corresponding amide by reacting with an appropriate amine.
Indole Formation: The amide is then subjected to Fischer indole synthesis to form the indole ring.
Esterification: Finally, the carboxylic acid group on the indole is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and indole rings allow the compound to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effect.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthaleneacetic acid and 1,8-naphthalimide share the naphthalene ring structure.
Indole Derivatives: Compounds such as indole-3-acetic acid and indomethacin feature the indole ring.
Uniqueness
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate is unique due to the combination of the naphthalene and indole rings with an ester functional group. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
ethyl 3-[(2-naphthalen-1-ylacetyl)amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-28-23(27)22-21(18-12-5-6-13-19(18)24-22)25-20(26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFQNAVPMCFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
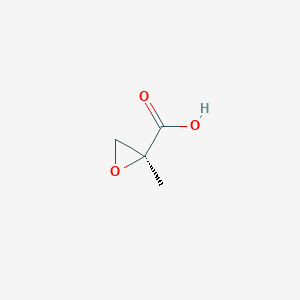
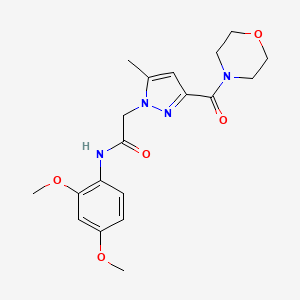
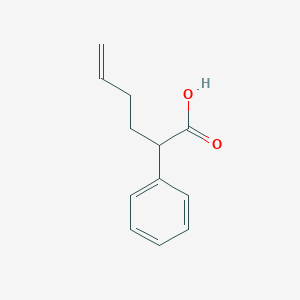
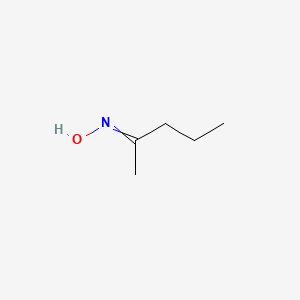
![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2534793.png)
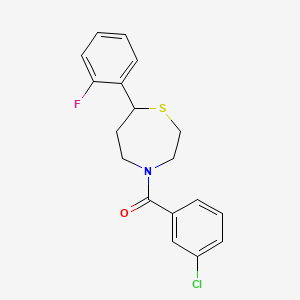
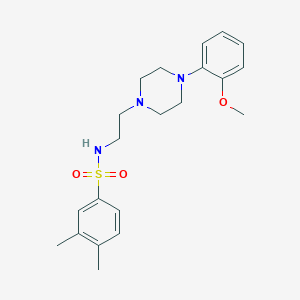
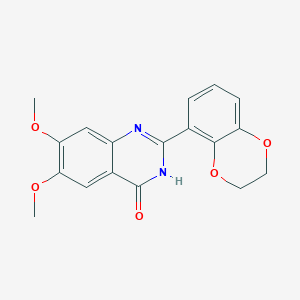
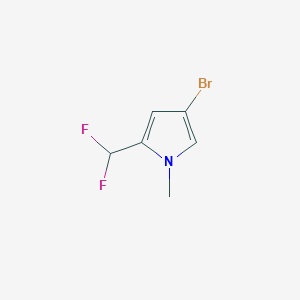
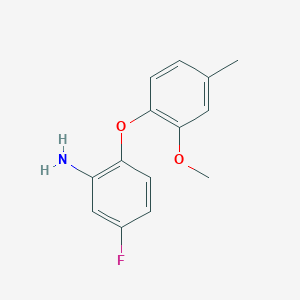
![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)
![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)
